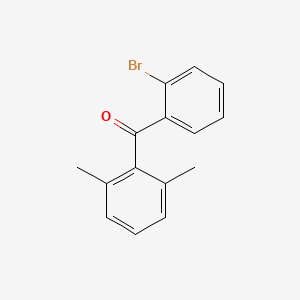
3-Bromo-2',6'-dimethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2',6'-dimethylbenzophenone (3-Br-2',6'-DMBP) is a synthetic organic compound belonging to the class of benzophenones. It is a colorless, crystalline solid with a melting point of 106-107 °C. It is soluble in a variety of organic solvents and is used in a range of applications, including as a photoinitiator in polymerization and photocuring processes, as a reagent in organic synthesis, and as a component of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Br-2',6'-DMBP is not fully understood. However, it is believed to act as a photoinitiator, meaning that it can absorb light energy and initiate a chain reaction that leads to the formation of a desired product. In the case of 3-Br-2',6'-DMBP, this typically involves the formation of a carbon-carbon bond between two molecules.
Biochemical and Physiological Effects
3-Br-2',6'-DMBP is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and has not been found to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Br-2',6'-DMBP in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, its light sensitivity can make it difficult to handle in certain experiments, and it is not suitable for use in certain types of reactions.
Future Directions
There are a number of potential future directions for the use of 3-Br-2',6'-DMBP. These include the development of new synthetic methods utilizing the compound, the use of 3-Br-2',6'-DMBP as a photoinitiator in the synthesis of polymers and other materials, and the use of the compound in the synthesis of new pharmaceuticals and other chemicals. Additionally, further research may be conducted into the biochemical and physiological effects of 3-Br-2',6'-DMBP, as well as its potential applications in the field of biotechnology.
Synthesis Methods
3-Br-2',6'-DMBP can be synthesized via a variety of methods, including the Grignard reaction, the Kolbe-Schmitt reaction, the Wittig reaction, the Ullmann reaction, and the Robinson annulation. The most common method involves the reaction of 2,6-dimethylbenzophenone with bromine in a solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature and yields a white crystalline solid.
Scientific Research Applications
3-Br-2',6'-DMBP is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other chemicals. It is also used in the synthesis of peptides and proteins, and in the preparation of fluorescent dyes and other chromophores.
properties
IUPAC Name |
(3-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMOVHSOVOPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














